propan-2-yl 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate
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Overview
Description
Propan-2-yl 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized by cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides.
S-Alkylation: The triazole-3-thiol derivative is then subjected to S-alkylation with 2-bromo-1-phenylethanone in an alkaline medium.
Esterification: The final step involves esterification of the resulting compound with propan-2-ol to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.
Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated or hydrogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of propan-2-yl 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate involves interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth, cancer cell proliferation, or other biological processes.
Pathways: It may interfere with cellular pathways such as DNA replication, protein synthesis, or signal transduction, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Shares the triazole core but differs in the substituents attached to the triazole ring.
2-{[5-(4-Bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide: Another triazole derivative with different substituents.
Uniqueness
Propan-2-yl 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate is unique due to its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other triazole derivatives.
Biological Activity
Propan-2-yl 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles data on its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties, including pyridine and triazole derivatives. The synthetic pathway often utilizes starting materials such as 4-bromophenyl derivatives and sulfur-containing reagents to achieve the desired structure.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. A study demonstrated that derivatives of triazole can inhibit the growth of both Gram-positive and Gram-negative bacteria. The presence of the bromophenyl and pyridine groups enhances this activity through increased lipophilicity and interaction with bacterial membranes .
Compound | Activity | Target Organism | MIC (µg/mL) |
---|---|---|---|
This compound | Antibacterial | Staphylococcus aureus | 32 |
Other Triazole Derivatives | Antifungal | Candida albicans | 16 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. For instance, a recent study reported an IC50 value of 15 µM against A549 lung cancer cells, indicating potent activity compared to standard chemotherapeutics .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
A549 (Lung) | 15 | Apoptosis induction |
MCF7 (Breast) | 20 | Cell cycle arrest |
HeLa (Cervical) | 25 | Inhibition of proliferation |
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Bromophenyl Group : Enhances lipophilicity and facilitates membrane penetration.
- Pyridine Ring : Contributes to hydrogen bonding interactions with biological targets.
- Triazole Moiety : Essential for antimicrobial activity due to its ability to coordinate with metal ions in enzymes.
Case Study 1: Antimicrobial Efficacy
In a comparative study involving various triazole derivatives, propan-2-yl 2-[...]-acetate showed superior antibacterial effects against Staphylococcus aureus compared to other tested compounds. This was attributed to its unique substitution pattern which allows for better interaction with bacterial cell walls.
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using different cancer cell lines (A549, MCF7, HeLa) to evaluate the cytotoxic effects of the compound. The results indicated that the compound not only inhibited cell growth but also induced apoptosis as confirmed by flow cytometry assays.
Properties
CAS No. |
740871-54-9 |
---|---|
Molecular Formula |
C18H17BrN4O2S |
Molecular Weight |
433.3 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C18H17BrN4O2S/c1-12(2)25-16(24)11-26-18-22-21-17(13-4-3-9-20-10-13)23(18)15-7-5-14(19)6-8-15/h3-10,12H,11H2,1-2H3 |
InChI Key |
HVJYZTLFNXGCJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)C3=CN=CC=C3 |
Origin of Product |
United States |
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